molecular formula C16H14FN5O B2519442 1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326817-81-5

1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2519442
CAS RN: 1326817-81-5
M. Wt: 311.32
InChI Key: XJLHHCPWSLHXED-UHFFFAOYSA-N
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Description

The compound "1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide" is a multifaceted molecule that incorporates several functional groups, including a triazole ring, a carboxamide group, and a fluorinated aromatic system. This compound is structurally related to various molecules studied for their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the use of azide and alkyne precursors in a cycloaddition reaction, a process known as the Huisgen cycloaddition or click chemistry. For instance, the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives from N-phenyl-(pyridin-2-yl)carbohydrazonamide and itaconic anhydride demonstrates the versatility of triazole synthesis under varying reaction conditions . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves a condensation reaction followed by cyclization, showcasing the complexity of synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide was determined and compared with DFT calculations, revealing consistency between the optimized molecular structure and the experimental data . The conformational analysis of N-(fluorophenyl)pyridinecarboxamides also provides insights into the roles of substituents on molecular conformation and supramolecular aggregation .

Chemical Reactions Analysis

The reactivity of triazole derivatives can lead to various chemical transformations. For instance, the reaction of N3-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride results in alkenoic acid derivatives, highlighting the potential for chemical modifications . Additionally, the Fries rearrangement of heterocyclic amides under microwave-assisted, catalyst- and solvent-free conditions exemplifies the innovative approaches to chemical synthesis of related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which are important for biological activity. The study of Co(II) and Ni(II) complexes with 4-(p-methylphenyl)-3,5-bis(pyridin-2-yl)-1,2,4-triazole demonstrates the chelating ability of triazole ligands and their potential applications in coordination chemistry . The antimicrobial activities of triazole-containing alkenoic acid derivatives also underscore the biological relevance of these compounds .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized within the context of discovering new molecules with potential biological activities. One study focused on the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to clinical trials (Schroeder et al., 2009).
  • Another research avenue explored the use of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This study highlights the versatility of such compounds in generating biologically active derivatives (Riyadh, 2011).

Biological Applications

  • Certain derivatives of the compound have been investigated for their potential as chemosensors. For instance, a study synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate via click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
  • The antimicrobial and antitumor activities of related compounds have been screened, revealing significant effects against various cancer cell lines and pathogens. This underscores the potential therapeutic applications of these molecules in oncology and infectious diseases (Bayrak et al., 2009).

Mechanistic Insights

  • A detailed mechanistic study of the synthesis of 1,3,5-trisubstituted-1,2,3-triazoles provided insights into the reaction pathways and theoretical basis for designing and synthesizing new triazole derivatives. This research contributes to the fundamental understanding of chemical synthesis processes (Gu & Lu, 2020).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c1-11-8-13(2-3-14(11)17)22-10-15(20-21-22)16(23)19-9-12-4-6-18-7-5-12/h2-8,10H,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLHHCPWSLHXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

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